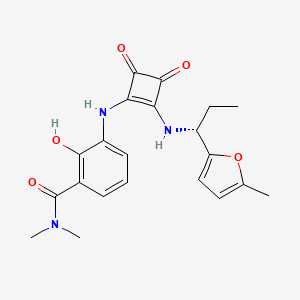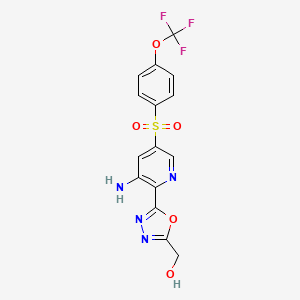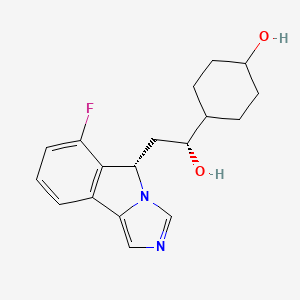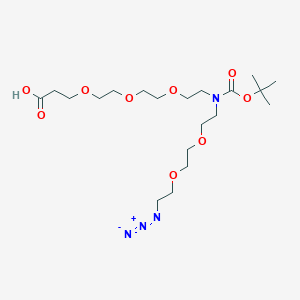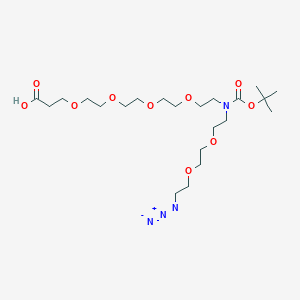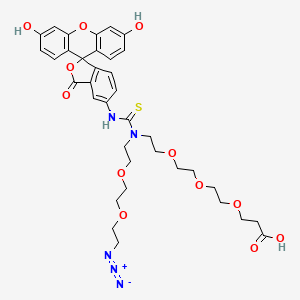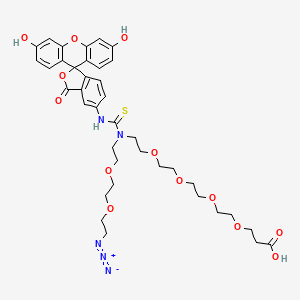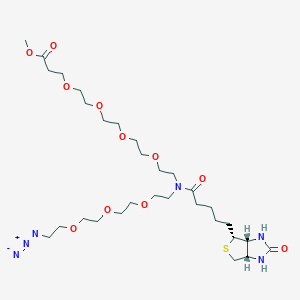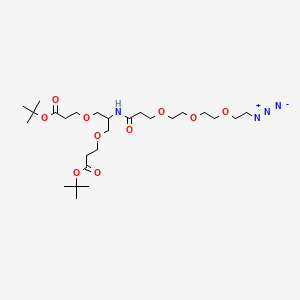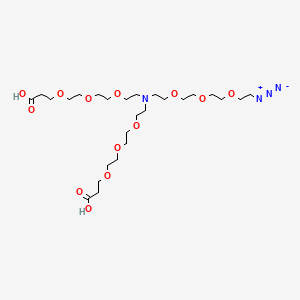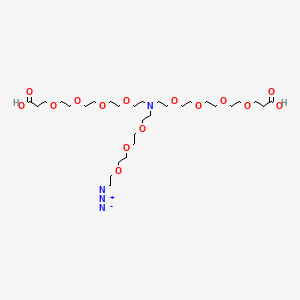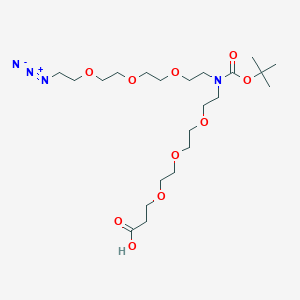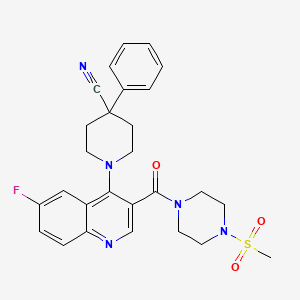
2231079-74-4 (Free base)
Overview
Description
NCT-505 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). It has an IC50 value of 7 nM, making it highly effective in inhibiting ALDH1A1. This compound is known for its weak inhibition of other aldehyde dehydrogenase isoforms such as ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1 .
Preparation Methods
The synthesis of NCT-505 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core quinoline-based structure.
Functional group introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity
Chemical Reactions Analysis
NCT-505 undergoes several types of chemical reactions, including:
Oxidation: NCT-505 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: NCT-505 can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
NCT-505 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the inhibition of aldehyde dehydrogenase enzymes.
Biology: NCT-505 is used to investigate the role of ALDH1A1 in various biological processes, including stem cell differentiation and cancer cell metabolism.
Medicine: The compound is being explored for its potential therapeutic applications in treating diseases such as cancer, where ALDH1A1 plays a critical role in drug resistance and tumor progression.
Industry: NCT-505 is used in the development of new drugs and therapeutic agents targeting ALDH1A1 .
Mechanism of Action
NCT-505 exerts its effects by selectively inhibiting the activity of ALDH1A1. This enzyme is involved in the oxidation of aldehydes to carboxylic acids, a crucial step in various metabolic pathways. By inhibiting ALDH1A1, NCT-505 disrupts these pathways, leading to the accumulation of toxic aldehydes and subsequent cell death. This mechanism is particularly effective in targeting cancer cells that rely on ALDH1A1 for survival and proliferation .
Comparison with Similar Compounds
NCT-505 is unique in its high selectivity and potency for ALDH1A1 compared to other inhibitors. Similar compounds include:
NCT-506: Another selective inhibitor of ALDH1A1 with similar properties but different structural features.
Disulfiram: A broader ALDH inhibitor that targets multiple isoforms and has been used in the treatment of alcohol dependence.
673A and CM037: Other ALDH inhibitors that have shown effectiveness in preclinical models of cancer
NCT-505 stands out due to its high selectivity for ALDH1A1, making it a valuable tool for studying the specific role of this enzyme in various biological processes and diseases.
Properties
IUPAC Name |
1-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNLWOQHMQRHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NCT-505 and how does it differ from disulfiram?
A1: NCT-505 is a selective inhibitor of the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) [, ]. It binds to the enzyme and prevents it from carrying out its normal function, which is to oxidize aldehydes to carboxylic acids. This inhibition can disrupt various cellular processes, particularly in cancer cells where ALDH1A1 is often overexpressed. Disulfiram, while also an ALDH inhibitor, exhibits broader cellular effects and impacts additional pathways beyond ALDH1A1 inhibition []. Research suggests that disulfiram's effects on NFκB signaling could contribute to its efficacy in targeting tumor-initiating cells []. While both compounds affect ALDH pathways, the specific targeting of NCT-505 and the broader effects of disulfiram likely lead to distinct downstream consequences.
Q2: What evidence suggests that NCT-505 could be a potential therapeutic agent for cancer?
A2: In vitro studies have shown that NCT-505 can inhibit the formation of 3D spheroid cultures, which are indicative of cancer stem cell populations []. This suggests that NCT-505 could potentially target cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Additionally, NCT-505 has been shown to enhance the cytotoxicity of paclitaxel in a paclitaxel-resistant ovarian cancer cell line (SKOV-3-TR) []. This finding indicates a potential for combination therapy, where NCT-505 could help overcome resistance to existing chemotherapeutic agents.
Q3: How does the chemical structure of NCT-505 relate to its activity?
A3: While the provided research excerpts don't delve into the detailed structure-activity relationship (SAR) of NCT-505 and its analogs, they indicate that extensive medicinal chemistry optimization was undertaken to improve its enzymatic and cellular ALDH1A1 inhibition []. This likely involved modifying different parts of the quinoline-based scaffold of NCT-505 to enhance its binding affinity, selectivity for ALDH1A1, and cellular activity.
Q4: What are the limitations of the current research on NCT-505 and what future studies are needed?
A4: The current research on NCT-505 primarily focuses on in vitro studies, with limited in vivo data available [, ]. Further research is crucial to fully understand its efficacy and safety in preclinical animal models. Additionally, investigating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be vital for translating this compound into a viable therapeutic option. Further exploration of its long-term effects, potential toxicity, and development of resistance mechanisms would also be essential for its clinical development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




